molecular formula C12H17ClN2O2S B1386600 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide CAS No. 1036534-16-3

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Cat. No. B1386600
M. Wt: 288.79 g/mol
InChI Key: UIVRAEKLXYWGBA-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide, commonly known as ACCBS, is a chemical compound with a sulfa drug background and is widely used in scientific experiments1. It has a molecular weight of 288.79 g/mol1.



Synthesis Analysis

The synthesis of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide is not explicitly mentioned in the search results. However, a related compound, 3-Amino-4-chloro-benzamide, can undergo Suzuki coupling reaction with phenyl boronic acid in the presence of a specific catalyst to form a biaryl aniline derivative2.



Molecular Structure Analysis

The molecular structure of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide is not explicitly provided in the search results. However, its molecular formula is C12H17ClN2O2S1.



Chemical Reactions Analysis

Specific chemical reactions involving 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide include its molecular weight (288.79 g/mol) and its molecular formula (C12H17ClN2O2S)1. Other specific properties like melting point, boiling point, and density are not provided in the search results.


Safety And Hazards

The safety and hazards of 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide are not explicitly detailed in the search results.


Future Directions

The future directions of research or applications involving 3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide are not explicitly mentioned in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, further research or consultation with experts in the field may be required.


properties

IUPAC Name

3-amino-4-chloro-N-cyclohexylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c13-11-7-6-10(8-12(11)14)18(16,17)15-9-4-2-1-3-5-9/h6-9,15H,1-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVRAEKLXYWGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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